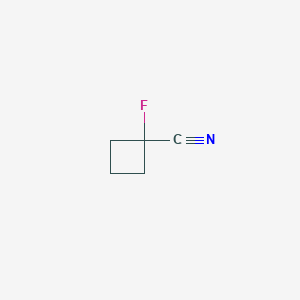

1-Fluorocyclobutane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluorocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN/c6-5(4-7)2-1-3-5/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEYTYXBPVBBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50846137 | |

| Record name | 1-Fluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918402-24-1 | |

| Record name | 1-Fluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Synthetic Utility of 1-Fluorocyclobutane-1-carbonitrile: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine continues to revolutionize drug design by modulating lipophilicity, basicity, and metabolic stability. 1-Fluorocyclobutane-1-carbonitrile (CAS: 918402-24-1) [1] has emerged as a highly specialized and valuable building block. It serves as a bioisostere for tert-butyl or trifluoromethyl groups, offering a unique combination of steric bulk, high polarity, and absolute metabolic stability at the alpha position.

As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical, but as a dynamic tool. The geminal substitution of a highly electronegative fluorine atom and a strong electron-withdrawing cyano group on a strained four-membered ring creates a highly polarized, yet sterically compact, molecular system.

Physicochemical Profiling

The physicochemical behavior of 1-Fluorocyclobutane-1-carbonitrile is dictated by the synergistic inductive effects (-I) of the fluoro and cyano groups. This geminal pairing significantly increases the molecular dipole moment while maintaining a low molecular weight, making it an excellent motif for enhancing the binding affinity of small-molecule therapeutics without violating Lipinski's Rule of Five.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Causality & Impact |

| CAS Registry Number | 918402-24-1 | Unique identifier for regulatory and synthetic tracking [1]. |

| Molecular Formula | C5H6FN | Compact structure ideal for fragment-based drug discovery. |

| Molecular Weight | 99.11 g/mol | Low MW allows for downstream coupling without inflating total mass. |

| Predicted Boiling Point | ~170 °C at 760 mmHg | Elevated BP relative to cyclobutane due to strong dipole-dipole interactions from the C≡N and C-F bonds[2]. |

| Topological Polar Surface Area | 23.8 Ų | Optimal TPSA for maintaining excellent membrane permeability and BBB penetration. |

| Appearance | Colorless to pale yellow liquid | Typical for low-molecular-weight aliphatic nitriles. |

Synthetic Methodologies & Self-Validating Protocols

The synthesis of α -fluoronitriles demands rigorous control over reaction kinetics. The primary challenge is preventing the self-condensation (Thorpe reaction) of the nitrile enolate. To achieve this, we utilize N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source [3]. NFSI is selected over Selectfluor due to its superior solubility in anhydrous aprotic solvents (like THF) and its highly predictable reactivity profile at cryogenic temperatures.

Step-by-Step Protocol: Electrophilic Fluorination via NFSI

Objective: Synthesize 1-Fluorocyclobutane-1-carbonitrile from cyclobutanecarbonitrile. Self-Validating Principle: The protocol utilizes cryogenic temperature control to trap the kinetic enolate, followed by an immediate in-process control (IPC) step to verify conversion before aqueous workup.

-

Enolate Formation (Kinetic Control):

-

Charge a flame-dried Schlenk flask with anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Add 1.1 equivalents of Lithium diisopropylamide (LDA). Causality: A bulky, non-nucleophilic base is mandatory to ensure quantitative deprotonation without attacking the electrophilic nitrile carbon.

-

Dropwise, add 1.0 equivalent of cyclobutanecarbonitrile. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

-

-

Electrophilic Fluorination:

-

Rapidly add a pre-cooled (-78 °C) solution of 1.2 equivalents of NFSI in anhydrous THF [3]. Causality: Rapid addition prevents the enolate from equilibrating or acting as a nucleophile against the newly formed fluorinated product.

-

Allow the reaction to stir for 2 hours, gradually warming to -20 °C.

-

-

In-Process Control (IPC):

-

Withdraw a 0.1 mL aliquot, quench with saturated NH4Cl , extract with CDCl3 , and run a rapid 19F NMR. Validation: The appearance of a distinct multiplet near -155 ppm confirms product formation. If absent, re-evaluate moisture content in the THF.

-

-

Quench and Isolation:

-

Quench the bulk reaction with saturated aqueous NH4Cl at -20 °C.

-

Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (caution: product is volatile). Purify via fractional distillation.

-

Figure 1: Synthetic workflow for 1-Fluorocyclobutane-1-carbonitrile via electrophilic fluorination.

Applications in Drug Development: Metabolic Stability

A critical failure point for many nitrile-containing drug candidates is their metabolic lability. Standard aliphatic nitriles possessing α -hydrogens are highly susceptible to Cytochrome P450 (CYP450) mediated α -hydroxylation in the liver. This oxidation yields an unstable cyanohydrin intermediate, which rapidly decomposes into a ketone and toxic hydrogen cyanide (HCN), leading to severe off-target toxicity and rapid drug clearance.

By utilizing 1-Fluorocyclobutane-1-carbonitrile as a building block, medicinal chemists engineer a steric and electronic blockade . The strong C-F bond (bond dissociation energy ~116 kcal/mol) cannot be abstracted by the CYP450 iron-oxo species. Consequently, the metabolic half-life of the resulting pharmacophore is drastically extended, and the risk of cyanide toxicity is eliminated.

Figure 2: Metabolic stability pathway comparing standard nitriles to alpha-fluorinated analogs.

Analytical Characterization Signatures

To ensure the integrity of the synthesized 1-Fluorocyclobutane-1-carbonitrile, the following analytical signatures must be validated:

-

19F NMR (400 MHz, CDCl3 ): Expect a characteristic multiplet between -150 ppm and -160 ppm. The complexity arises from the 3JH−F coupling with the four adjacent protons on the cyclobutane ring.

-

13C NMR (100 MHz, CDCl3 ): The nitrile carbon (-C≡N) will appear as a doublet around 118 ppm due to 2JC−F coupling. The quaternary α -carbon will appear as a highly deshielded doublet around 75-80 ppm with a massive one-bond coupling constant ( 1JC−F≈220 Hz).

-

FT-IR (ATR): A sharp, distinct stretching frequency at ~2240 cm−1 confirms the presence of the C≡N bond, while strong C-F stretches will dominate the fingerprint region (1000-1100 cm−1 ).

References

-

1-Fluorocyclobutane-1-carbonitrile - Chemical Details - EPA. Source: EPA. URL: [Link]

-

3-FLUOROCYCLOBUTANE-1-CARBONITRILE Price from Supplier (General Properties of Fluorocyclobutanecarbonitriles). Source: ChemSrc. URL: [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Source: MDPI. URL:[Link]

A Technical Guide to 1-Fluorocyclobutane-1-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluorocyclobutane-1-carbonitrile is a synthetically valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto a strained cyclobutane ring offers a unique combination of physicochemical properties that can significantly influence molecular conformation, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 1-fluorocyclobutane-1-carbonitrile, including its core molecular properties, detailed synthetic and analytical protocols, and its emerging applications in drug discovery.

Molecular Properties and Characterization

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. The molecular formula for 1-fluorocyclobutane-1-carbonitrile is C₅H₆FN, and its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 99.11 g/mol | Calculated |

| Monoisotopic Mass | 99.04842 Da | [1] |

| Molecular Formula | C₅H₆FN | [1] |

| Predicted XlogP | 0.8 | [1] |

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The monoisotopic mass is particularly relevant for high-resolution mass spectrometry (HRMS) analysis, which is essential for confirming elemental composition.

Synthesis and Mechanistic Considerations

The synthesis of α-fluorinated cyclobutane derivatives requires careful selection of fluorinating agents and reaction conditions to manage the reactivity of the strained ring system. A common and effective strategy involves the nucleophilic fluorination of a suitable precursor, such as an α-hydroxy or α-tosyloxy cyclobutanecarbonitrile.

General Synthetic Workflow

A representative synthetic approach commences from cyclobutanone. The key steps involve the formation of a cyanohydrin, followed by activation of the hydroxyl group and subsequent nucleophilic fluorination.

DOT Language Script for Synthetic Workflow

Caption: General synthetic workflow for 1-fluorocyclobutane-1-carbonitrile.

Detailed Experimental Protocol (Illustrative)

Causality: This protocol utilizes a two-step process starting from the cyanohydrin. The first step, tosylation, converts the poorly-leaving hydroxyl group into a good leaving group (tosylate). The second step is a classic Sₙ2 reaction where a fluoride anion displaces the tosylate. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial to solvate the potassium fluoride and the crown ether complex, thereby increasing the nucleophilicity of the fluoride ion.

-

Step 1: Tosylation of Cyclobutanone Cyanohydrin.

-

To a solution of cyclobutanone cyanohydrin (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

Step 2: Nucleophilic Fluorination.

-

In a flask dried under vacuum, combine the tosylated intermediate (1.0 eq), spray-dried potassium fluoride (KF, 3.0 eq), and 18-crown-6 (0.1 eq) in anhydrous acetonitrile.

-

Heat the mixture to reflux (approx. 82°C) and stir for 24-48 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) for the appearance of the product mass.

-

After cooling to room temperature, filter the mixture to remove excess KF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-fluorocyclobutane-1-carbonitrile.

-

Self-Validation: The success of each step is validated through spectroscopic analysis. The formation of the tosylate in Step 1 can be confirmed by ¹H NMR through the appearance of aromatic protons from the tosyl group. The final product in Step 2 is confirmed by ¹H, ¹³C, and ¹⁹F NMR, and its molecular weight is verified by GC-MS.

Spectroscopic Analysis

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Multiplets in the range of 2.0-3.0 ppm corresponding to the six cyclobutane protons. The coupling patterns will be complex due to diastereotopicity and coupling to fluorine. |

| ¹³C NMR | A quaternary carbon signal for C1 (the carbon bearing both F and CN), which will appear as a doublet due to one-bond coupling with ¹⁹F. Signals for the nitrile (-CN) and the methylene carbons of the ring will also be present. |

| ¹⁹F NMR | A single multiplet, as there is only one fluorine environment in the molecule. |

| IR Spectroscopy | A characteristic sharp absorption peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch. A C-F stretching band will be observed in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) will be observed at m/z = 99. Fragmentation may involve the loss of HCN or F. |

Reactivity and Synthetic Utility

The nitrile group in 1-fluorocyclobutane-1-carbonitrile is a versatile functional handle that can be transformed into other valuable functionalities.

DOT Language Script for Reactivity Pathways

Caption: Key transformations of the nitrile group.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-fluorocyclobutane-1-carboxylic acid, a key building block for amides and esters.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) converts the nitrile to the corresponding primary amine, 1-(aminomethyl)-1-fluorocyclobutane.

-

Grignard Reaction: Reaction with Grignard reagents followed by aqueous workup can produce ketones, providing a route for C-C bond formation.

Applications in Medicinal Chemistry

The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity.[2][3] The fluorocyclobutane moiety, in particular, is gaining attention as a bioisostere for other common groups.[4]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the drug's half-life.[5]

-

Conformational Control: The rigid, three-dimensional nature of the cyclobutane ring acts as a constrained scaffold, which can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.[6]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's solubility, permeability, and target engagement.[7] The introduction of fluorine can also alter lipophilicity, impacting how a drug is absorbed, distributed, metabolized, and excreted (ADME).[3]

-

PET Imaging: The use of the ¹⁸F isotope allows for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, a powerful tool in both clinical diagnostics and drug development research.[2][8] For example, analogs like [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid have been developed to image brain tumors.[8]

Safety and Handling

As with all nitrile-containing compounds, 1-fluorocyclobutane-1-carbonitrile should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis.[9]

-

Fire Hazard: The compound is flammable. Keep away from heat, sparks, and open flames.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Fluorocyclobutane-1-carbonitrile is a potent and versatile chemical tool for medicinal chemists and materials scientists. Its unique structural and electronic properties, stemming from the combination of a strained ring, a fluorine atom, and a reactive nitrile handle, provide a rich platform for the design of novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13999396, 1-Cyclobutene-1-carbonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84400, 1-Phenylcyclobutanecarbonitrile. Retrieved from [Link].

-

Mykhailiuk, P. K. (2024). Fluorocyclobutane-containing pharmaceuticals and drug candidates. ResearchGate. Retrieved from [Link].

-

PubChemLite (n.d.). 3-fluorocyclobutane-1-carbonitrile (C5H6FN). Retrieved from [Link].

-

Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. Retrieved from [Link].

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link].

-

ResearchGate (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link].

-

Sessler, J. L., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 982. Retrieved from [Link].

-

Vashchenko, B. V., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link].

-

Walton, M. C., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link].

Sources

- 1. PubChemLite - 3-fluorocyclobutane-1-carbonitrile (C5H6FN) [pubchemlite.lcsb.uni.lu]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 1-Fluorocyclobutane-1-carbonitrile

Introduction

In the landscape of modern drug discovery and materials science, small, strained ring systems containing unique functional groups are of paramount importance. The cyclobutane motif, particularly when functionalized with fluorine, offers a compelling scaffold that can modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] 1-Fluorocyclobutane-1-carbonitrile represents a fascinating building block, incorporating a fluorine atom and a nitrile group at a quaternary carbon center. This arrangement presents a unique set of stereoelectronic properties and a distinct challenge for structural verification.

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 1-fluorocyclobutane-1-carbonitrile. We will move beyond simple data reporting to explain the causality behind the choice of each analytical method and demonstrate how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques creates a self-validating system for structural confirmation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial steps in any structure elucidation workflow are to confirm the molecular formula and identify the key functional groups present. This is efficiently accomplished using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The primary goal of HRMS is to determine the elemental composition by measuring the exact mass of the molecular ion. A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is selected to minimize fragmentation and ensure a strong molecular ion peak ([M+H]⁺ or M⁺•).[3] For a molecule like 1-fluorocyclobutane-1-carbonitrile (C₅H₆FN), the presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[4]

Trustworthiness: The high mass accuracy of modern time-of-flight (TOF) or Orbitrap mass analyzers allows for the differentiation between elemental compositions that are nominally identical. This provides a high degree of confidence in the proposed molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ adduct.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

-

Data Analysis: Compare the experimentally measured exact mass of the most abundant ion with the theoretical exact mass calculated for the proposed formula C₅H₆FN.

Data Presentation: Expected HRMS Data

| Species | Formula | Calculated Exact Mass | Observed m/z |

| [M]⁺• | C₅H₆FN | 99.0484 | ~99.048 |

| [M+H]⁺ | C₅H₇FN | 100.0562 | ~100.056 |

| [M+Na]⁺ | C₅H₆FNNa | 122.0383 | ~122.038 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups based on their vibrational frequencies. For 1-fluorocyclobutane-1-carbonitrile, two key vibrations are expected: the C≡N stretch of the nitrile and the C-F stretch. The nitrile stretch is particularly diagnostic, appearing in a relatively uncongested region of the spectrum with a sharp and intense absorption.[5][6]

Trustworthiness: The presence of a strong, sharp peak in the 2260–2240 cm⁻¹ range is highly indicative of a saturated nitrile functional group.[6][7] This provides orthogonal evidence to the elemental composition determined by HRMS.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: If the sample is a liquid, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[8] If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric (CO₂, H₂O) absorptions.

Data Presentation: Characteristic IR Absorptions

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H (sp³ hybridized) | Stretching | 2850 - 3000 | Medium |

| C≡N (Nitrile) | Stretching | 2260 - 2240 | Strong, Sharp |

| C-F (Fluoride) | Stretching | 1000 - 1400 | Strong |

Part 2: Definitive Structure Elucidation via NMR Spectroscopy

While MS and IR confirm the "what" (formula and functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the precise connectivity and spatial arrangement of atoms). A full suite of 1D and 2D NMR experiments is essential for an unambiguous assignment of this molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow, where each experiment provides information that guides the interpretation of the next, culminating in a fully validated structure.

Caption: Logical workflow for NMR-based structure elucidation.

¹³C NMR and DEPT-135 Spectroscopy

Expertise & Experience: A standard proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For 1-fluorocyclobutane-1-carbonitrile, we anticipate four distinct signals due to the molecule's Cₛ symmetry plane. The key diagnostic feature will be the signal for the quaternary carbon (C1), which is directly bonded to fluorine. This will appear as a doublet due to a large one-bond coupling constant (¹JCF).[8][9] A DEPT-135 experiment is then used to differentiate carbon types: CH₃ and CH carbons appear as positive signals, CH₂ as negative signals, and quaternary carbons (including the nitrile) are absent.

Trustworthiness: The combination of the ¹³C and DEPT-135 spectra provides a definitive count of CH₂ groups and confirms the presence of two quaternary carbons (C1 and the nitrile carbon). The observation of a large ¹JCF coupling constant is irrefutable evidence of a direct C-F bond.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Dissolve 15-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Spectrometer: Use a 125 MHz (or higher) NMR spectrometer.

-

Acquisition (¹³C): Acquire a standard proton-decoupled spectrum. Key parameters include a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

-

Acquisition (DEPT-135): Run a standard DEPT-135 pulse sequence to determine carbon multiplicities.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | ¹JCF (Hz) | DEPT-135 Phase | Assignment Rationale |

| C≡N | 115 - 125 | Singlet | - | Absent | Typical range for a nitrile carbon.[10] |

| C1 | 85 - 95 | Doublet | 200 - 240 | Absent | Quaternary carbon, deshielded by F and CN. Split by ¹⁹F.[8] |

| C2/C4 | 30 - 40 | Singlet (or small doublet) | - | Negative | Symmetrically equivalent methylene carbons adjacent to C1. |

| C3 | 15 - 25 | Singlet | - | Negative | Methylene carbon furthest from electronegative groups. |

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[11] A single resonance is expected for this molecule. The multiplicity of this signal will provide direct insight into the number of adjacent protons. Due to the puckered nature of the cyclobutane ring, the four protons on C2 and C4 may not be perfectly equivalent in their coupling to the fluorine, potentially leading to a complex multiplet. However, it is often observed as a quintet-like pattern due to coupling to four neighboring protons (²JHF).

Trustworthiness: This experiment provides a direct and unambiguous window into the fluorine's electronic environment and its proximity to protons, serving as a crucial cross-validation point for the ¹H NMR data.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹³C and ¹H NMR.

-

Spectrometer: Tune the spectrometer to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).

-

Acquisition: Acquire a standard proton-coupled ¹⁹F spectrum. An external reference like CFCl₃ (δ = 0 ppm) is typically used.[12]

Data Presentation: Predicted ¹⁹F NMR Data (in CDCl₃)

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Rationale |

| F | -170 to -220 | Multiplet (e.g., quintet) | ²JHF ≈ 15-25 Hz | Typical range for a tertiary alkyl fluoride.[11][13] Split by adjacent CH₂ protons. |

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will reveal the proton framework. Due to symmetry, two distinct multiplets are expected for the cyclobutane ring protons. The protons on C2/C4 will be deshielded relative to the protons on C3. The key diagnostic feature will be the splitting patterns. We expect to see geminal (²JHH) and vicinal (³JHH) couplings. Furthermore, the protons on C2/C4 will exhibit vicinal coupling to the fluorine atom (³JHF), which will further complicate the multiplet.[13][14]

Trustworthiness: While the 1D ¹H NMR spectrum may be complex and overlapping, it provides the essential data on proton chemical shifts and coupling constants that will be deconvoluted using 2D NMR techniques. The observation of H-F coupling confirms the spatial relationship between these nuclei.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Rationale |

| H2/H4 (4H) | 2.5 - 3.2 | Complex Multiplet | ³JHF, ²JHH, ³JHH | Deshielded by adjacent F and CN groups. Coupled to H3 and F. |

| H3 (2H) | 2.2 - 2.8 | Complex Multiplet | ²JHH, ³JHH | Shielded protons on the "back" of the ring. Coupled to H2/H4. |

2D NMR Spectroscopy: Assembling the Puzzle

Expertise & Experience: 2D NMR experiments are the cornerstone of modern structure elucidation, allowing for the unambiguous assignment of all signals by visualizing correlations between nuclei.[15][16]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[17] For 1-fluorocyclobutane-1-carbonitrile, a clear cross-peak between the H2/H4 and H3 multiplets will confirm the connectivity of the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. It allows for the definitive assignment of the C2/C4 and C3 signals based on the already assigned proton chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds.[15] The key correlations will be from the protons at H2/H4 to the quaternary carbon (C1) and the nitrile carbon (C≡N). These correlations are impossible through direct bonding and thus provide incontrovertible proof of the overall molecular framework.

Trustworthiness: The network of correlations from COSY, HSQC, and especially HMBC creates a self-consistent and redundant dataset. A proposed structure is only considered correct if it is in full agreement with all observed 2D correlations.

Visualization: Key HMBC Correlations

The following diagram illustrates the crucial 2- and 3-bond correlations that lock in the assignment of the quaternary C1 and the nitrile group.

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion

The structure elucidation of 1-fluorocyclobutane-1-carbonitrile is a clear demonstration of the power of a multi-technique, logic-driven analytical approach. HRMS establishes the elemental formula, and FT-IR confirms the presence of key functional groups. However, it is the synergistic application of a full suite of 1D and 2D NMR experiments that provides the definitive and unambiguous structural proof. The observation of characteristic C-F and H-F couplings in the ¹³C, ¹⁹F, and ¹H spectra, combined with the unequivocal connectivity map provided by COSY, HSQC, and HMBC, creates a self-validating dataset. This rigorous methodology ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with absolute confidence in the structure of this valuable chemical building block.

References

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques.

- Lambert, J. B., & Roberts, J. D. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society.

- Lambert, J. B., & Roberts, J. D. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Caltech Authors.

- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.

- Bernstein, L. R. (2014). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

- Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. King Saud University.

- Organic Chemistry I Lab. (n.d.). Mass Spectrometry.

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.

- Grygorenko, O. O., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide.

- Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- BenchChem. (n.d.). A Comparative Guide to the ¹⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane C4H8.

Sources

- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. compoundchem.com [compoundchem.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature [authors.library.caltech.edu]

- 15. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. anuchem.weebly.com [anuchem.weebly.com]

- 17. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Spectroscopic Elucidation of 1-Fluorocyclobutane-1-carbonitrile

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Chemical Context

The incorporation of fluorinated cycloalkanes into pharmaceutical scaffolds is a premier strategy for modulating metabolic stability, lipophilicity, and target binding affinity. Specifically, 1-Fluorocyclobutane-1-carbonitrile (CAS: 918402-24-1)[1] represents a highly strained, electron-deficient structural motif. The geminal substitution of a highly electronegative fluorine atom and a strongly electron-withdrawing cyano (nitrile) group at the C1 position creates a unique, highly polarized electronic environment.

Because direct empirical spectra for this specific building block are often proprietary or sparse in open literature, this guide synthesizes established empirical additivity rules and quantum mechanical principles to provide a highly accurate, theoretically derived NMR profile. As a Senior Application Scientist, my goal is to move beyond mere data listing and explain the causality behind the spectral phenomena, providing a self-validating framework for structural elucidation.

Theoretical Framework & Causality

To accurately interpret the NMR spectra of 1-fluorocyclobutane-1-carbonitrile, one must understand the interplay of three physical phenomena:

Electronic & Inductive Effects

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe[2]. The extreme electronegativity of fluorine exerts a powerful inductive deshielding effect (-I effect) on the attached C1 carbon and the adjacent C2/C4 carbons. The sp-hybridized cyano group compounds this deshielding while introducing magnetic anisotropy. Standard empirical additivity rules for chemical shifts dictate that the C1 carbon will be pushed far downfield, while the beta-carbons (C2/C4) will experience moderate deshielding[3].

Conformational Dynamics & Ring Puckering

Cyclobutanes are not planar; they exist in a dynamic "puckered" (butterfly) conformation to relieve torsional strain[4]. At room temperature, the ring rapidly flips, averaging the pseudo-axial and pseudo-equatorial positions of the F and CN groups. However, this dynamic averaging does not negate the fundamental symmetry of the molecule.

Symmetry and Diastereotopicity

The molecule possesses a plane of symmetry passing through C1 and C3. Consequently, the C2 and C4 carbons are chemically and magnetically equivalent. However, the two protons on C2 (and C4) are diastereotopic . Because C1 is a prochiral center bearing two different groups (F and CN), the "top" face and "bottom" face of the ring are non-equivalent. The proton cis to the fluorine will exhibit a different chemical shift and a different vicinal coupling constant ( 3JHF ) than the proton trans to the fluorine. This results in a highly complex, higher-order spin system (e.g., an AA'BB' multiplet) rather than simple first-order splitting.

Quantitative NMR Data Presentation

The following tables summarize the predicted quantitative data based on analogous fluorocyclobutane systems.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

Note: Due to the diastereotopic nature of the ring, the C2/C4 protons appear as two distinct spin populations.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Diagnostic Coupling Constants ( J , Hz) |

| H2, H4 (cis to F) | 2.75 - 2.85 | m | 2H | 2JHH≈11 , 3JHF≈18 , 3JHH≈8 |

| H2, H4 (trans to F) | 2.60 - 2.70 | m | 2H | 2JHH≈11 , 3JHF≈12 , 3JHH≈8 |

| H3 | 1.95 - 2.15 | m | 2H | 3JHH≈8 , 4JHF≈2 |

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

Note: Every carbon in the molecule will exhibit heteronuclear spin-spin splitting ( JCF ) due to the 100% natural abundance of 19 F.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality & Assignment Logic |

| C1 | 88.5 | d | 1JCF≈215 | Direct C-F bond; massive one-bond splitting is the hallmark of fluorinated sp 3 carbons. |

| C2, C4 | 36.2 | d | 2JCF≈24 | Beta to F; inductive deshielding and characteristic two-bond coupling. |

| C3 | 14.5 | d | 3JCF≈8 | Gamma to F; least deshielded carbon in the ring system. |

| CN | 117.0 | d | 2JCF≈30 | Nitrile carbon; split into a doublet by the geminal fluorine atom. |

Experimental Protocol: A Self-Validating Workflow

To transform theoretical assignments into empirical certainty, researchers must employ a self-validating analytical workflow. The application of heteronuclear decoupling is critical for simplifying complex multiplets[5]. Follow this step-by-step methodology:

Step 1: Precision Sample Preparation

-

Dissolve 5–10 mg of 1-fluorocyclobutane-1-carbonitrile in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

Step 2: Standard 1 H NMR Acquisition

-

Acquire the standard 1 H spectrum at 400 MHz (or higher). Use a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and acquire a minimum of 16 scans.

-

Observation: The C2/C4 protons will appear as a dense, unresolvable forest of peaks due to overlapping 2JHH , 3JHH , and 3JHF couplings.

Step 3: 19 F-Decoupled 1 H NMR ( 1 H{ 19 F})

-

The Validation Step: Acquire a second 1 H spectrum while applying continuous broadband decoupling at the 19 F resonance frequency (~ -160 ppm relative to CFCl 3 ).

-

Causality: By removing the 3JHF and 4JHF interactions, the complex AA'BB' system simplifies dramatically. If the multiplets collapse as expected, you have positively validated the spatial proximity of the fluorine atom to the ring protons.

Step 4: 13 C{ 1 H} NMR Acquisition

-

Acquire the carbon spectrum at 100 MHz (or higher) with standard proton decoupling. Use a D1 of 2–3 seconds and acquire 512–1024 scans.

-

Observation: Look for the diagnostic 13 C doublets. The 1JCF (~215 Hz) at ~88 ppm and the 2JCF (~30 Hz) at ~117 ppm definitively prove the C1 connectivity.

Step 5: 2D Heteronuclear Correlation

-

Acquire an HSQC spectrum to map the direct C-H framework (pairing the ~36 ppm carbon signals to the ~2.7 ppm proton signals).

-

Acquire an HMBC spectrum to observe long-range correlations from the H2/H4 protons to the quaternary C1 and CN carbons, finalizing the structural proof.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR protocol described above.

Fig 1: Self-validating NMR acquisition workflow for fluorinated cyclobutanes.

References

-

[1] Title: 1-Fluorocyclobutane-1-carbonitrile - CAS 918402-24-1 Source: Molaid Chemical Database URL:[Link]

-

[4] Title: Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

[2] Title: Synthesis of complex unnatural fluorine-containing amino acids Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

- 1. 1-Fluorocyclobutane-1-carbonitrile - CAS号 918402-24-1 - 摩熵化学 [molaid.com]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wiley.com [wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 1-Fluorocyclobutane-1-carbonitrile

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount for modulating the physicochemical and pharmacological properties of lead compounds. Small, strained ring systems, particularly those bearing fluorine atoms, have garnered significant interest. 1-Fluorocyclobutane-1-carbonitrile, a molecule combining the conformational rigidity of a cyclobutane ring with the electronic influence of a fluorine atom and a nitrile group, represents a valuable building block in medicinal chemistry. Its molecular formula is C₅H₆FN, and its CAS number is 918402-24-1.[1][2]

This technical guide provides a comprehensive analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 1-fluorocyclobutane-1-carbonitrile. As direct experimental spectra for this specific compound are not widely available in public databases, this guide will synthesize information from established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for researchers. Understanding these spectral signatures is critical for reaction monitoring, quality control, and structural confirmation.

Infrared (IR) Spectroscopy Analysis: Unveiling the Vibrational Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present.

Predicted IR Absorption Bands for 1-Fluorocyclobutane-1-carbonitrile

The IR spectrum of 1-fluorocyclobutane-1-carbonitrile is anticipated to be dominated by the characteristic absorptions of its nitrile, C-F bond, and cyclobutane ring system.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity | Rationale and Insights |

| Nitrile (C≡N) | C≡N Stretch | ~2250 | Medium to Strong | This is a highly characteristic and reliable absorption for nitriles, appearing in a relatively uncongested region of the spectrum.[3][4] Its presence is a strong indicator of the nitrile functionality. |

| Alkyl C-H | C-H Stretch | 2850-3000 | Medium to Strong | These absorptions arise from the stretching of the C-H bonds in the cyclobutane ring. Multiple peaks may be observed due to symmetric and asymmetric stretching modes.[5] |

| Carbon-Fluorine (C-F) | C-F Stretch | 1000-1400 | Strong | The C-F stretch is typically one of the strongest absorptions in the IR spectrum of a fluorinated organic compound.[6][7] The exact position can be influenced by the surrounding electronic environment, but a prominent peak in this region is expected. |

| Cyclobutane Ring | Ring Puckering/Deformation | ~900 and others | Weak to Medium | The puckered nature of the cyclobutane ring gives rise to specific deformation and breathing modes. These absorptions contribute to the fingerprint region of the spectrum.[5] |

| CH₂ Bending | Scissoring/Wagging | ~1450 | Medium | These absorptions are characteristic of the methylene groups within the cyclobutane ring. |

Experimental Protocol: Acquiring the IR Spectrum

A standard procedure for obtaining the IR spectrum of a liquid sample like 1-fluorocyclobutane-1-carbonitrile would involve the use of a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

For a neat liquid, a small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, a solution can be prepared by dissolving a small amount of the compound in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride) and placing it in a liquid sample cell.

-

-

Background Collection: A background spectrum of the clean, empty salt plates or the solvent-filled cell is recorded. This is crucial for subtracting any atmospheric or solvent-related absorptions.

-

Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is acquired.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Analysis: Deciphering the Fragmentation Puzzle

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound.

Anticipated Fragmentation Pathways for 1-Fluorocyclobutane-1-carbonitrile

Upon ionization in the mass spectrometer (commonly by electron impact, EI), 1-fluorocyclobutane-1-carbonitrile is expected to undergo a series of fragmentation events. The molecular weight of C₅H₆FN is 99.11 g/mol .[1] The molecular ion peak ([M]⁺) would therefore be expected at m/z 99.

However, the molecular ion peaks of nitriles and some cyclobutane derivatives can be weak or even absent due to the instability of the parent ion.[3][4][8]

Here are the most probable fragmentation pathways:

-

Loss of a Hydrogen Atom (M-1): A common fragmentation for nitriles is the loss of a hydrogen atom from the carbon adjacent to the nitrile group, leading to a stabilized radical cation. This would result in a peak at m/z 98 .[3]

-

Loss of Ethene (M-28): A hallmark fragmentation of cyclobutane rings is the retro [2+2] cycloaddition, leading to the neutral loss of ethene (C₂H₄, 28 Da).[9][10][11] This would produce a fragment ion at m/z 71 .

-

Loss of Hydrogen Fluoride (M-20): The elimination of a neutral molecule of hydrogen fluoride (HF, 20 Da) is a plausible fragmentation pathway for fluorinated compounds. This would result in a peak at m/z 79 .

-

Cleavage of the Cyclobutane Ring: Other ring-opening and fragmentation pathways can lead to a variety of smaller charged fragments.

Caption: Predicted Mass Spectrometry Fragmentation of 1-Fluorocyclobutane-1-carbonitrile.

Summary of Expected Key Mass-to-Charge Ratios

| m/z Value | Proposed Fragment | Neutral Loss | Significance |

| 99 | [C₅H₆FN]⁺ | - | Molecular Ion (May be weak or absent) |

| 98 | [C₅H₅FN]⁺ | H• | Characteristic loss from α-carbon of a nitrile |

| 71 | [C₃H₂FN]⁺ | C₂H₄ | Indicative of a cyclobutane ring structure |

| 79 | [C₅H₅N]⁺ | HF | Plausible loss for a fluorinated compound |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like 1-fluorocyclobutane-1-carbonitrile, GC-MS is the ideal analytical technique.

Caption: General Workflow for GC-MS Analysis.

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 ppm) of 1-fluorocyclobutane-1-carbonitrile in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless mode at a temperature of approximately 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: A temperature ramp, for instance, starting at 50°C, holding for 1 minute, then ramping at 10°C/min to 250°C, will effectively separate the analyte from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A scan range of m/z 35-200 would be appropriate to capture the molecular ion and expected fragments.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the analyte. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and its fragment ions.

Conclusion

References

- Vertex AI Search. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC.

- RSC Publishing. (n.d.). Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions.

- Bentham Open Archives. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.

- Doc Brown. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ....

- Journal of the American Chemical Society. (2025, March 25). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.

- Benchchem. (n.d.). Technical Support Center: Mass Spectrometry Analysis of 2-Cyclobutylethane-1-thiol.

- RSC Publishing. (2025, July 14). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography - Journal of Analytical Atomic Spectrometry.

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2020, February 28). (PDF) Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.

- ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.

- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram.

- Moshang Chemical. (n.d.). 1-Fluorocyclobutane-1-carbonitrile - CAS No. 918402-24-1.

- PMC. (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis.

- YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.

- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- National Institutes of Health. (2006, May 4). NIST Chemistry WebBook - PubChem Data Source.

- ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).

- Sigma-Aldrich. (n.d.). 1-(2-fluorophenyl)cyclobutane-1-carbonitrile | 28049-63-0.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- ChemScene. (n.d.). 337-98-4 | Ethyl 1-fluorocyclobutane-1-carboxylate.

- Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

- NextSDS. (n.d.). (1r,3r)-3-(difluoromethyl)cyclobutane-1-carbonitrile.

- National Institute of Standards and Technology. (n.d.). Cyclobutane, octafluoro- - the NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Cyclobutanecarbonitrile - the NIST WebBook.

- National Institutes of Health. (2025, December 27). 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396 - PubChem.

- (n.d.). Table of Characteristic IR Absorptions.

- ACS Publications. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry.

- Doc Brown. (n.d.). Advanced Organic Chemistry: Infrared spectrum of cyclobutane.

- National Institutes of Health. (n.d.). 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem.

- ResearchGate. (n.d.). FT-IR spectra of pure octafluorocyclobutane (OFCB) (a) and plasma-polymerized OFCB (b) on salt plate window.

- Environmental Protection Agency. (2025, October 15). 1-Fluorocyclobutane-1-carbonitrile - Chemical Details.

- CHEMNEWTECH. (n.d.). 3-FLUOROCYCLOBUTANE-1-CARBONITRILE[1552638-51-3].

- Sigma-Aldrich. (n.d.). 3-FLUOROCYCLOBUTANE-1-CARBONITRILE.

- Sigma-Aldrich. (n.d.). 1-(2-fluorophenyl)cyclobutane-1-carbonitrile | 28049-63-0.

- National Institutes of Health. (n.d.). 1-Ethyl-3-fluorocyclobutane | C6H11F | CID 68201831 - PubChem.

Sources

- 1. 1-Fluorocyclobutane-1-carbonitrile - CAS号 918402-24-1 - 摩熵化学 [molaid.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benthamopen.com [benthamopen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Quantum Chemical Calculations for 1-Fluorocyclobutane-1-carbonitrile: An In-depth Technical Guide

Introduction: The Significance of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has emerged as a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. The cyclobutane motif, with its inherent ring strain, offers a unique three-dimensional geometry that can effectively explore chemical space. When combined with the potent electronic effects of fluorine and the nitrile group's ability to act as a hydrogen bond acceptor or a metabolic handle, the 1-fluorocyclobutane-1-carbonitrile scaffold becomes a building block of considerable interest for medicinal chemists.

Quantum chemical calculations provide an indispensable toolkit for elucidating the intrinsic properties of such novel molecular entities before their synthesis, thereby accelerating the drug discovery pipeline. This technical guide offers a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on 1-fluorocyclobutane-1-carbonitrile, grounded in established theoretical principles and best practices for computational chemistry.

Theoretical Framework: Selecting the Appropriate Computational Methodology

The accuracy of quantum chemical predictions is intrinsically tied to the chosen level of theory and basis set. For a molecule like 1-fluorocyclobutane-1-carbonitrile, which contains a polar C-F bond and a strained ring system, a careful selection is paramount.

Density Functional Theory (DFT): A Balance of Accuracy and Computational Cost

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of computational efficiency and accuracy.[1] Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated particular success in describing the electronic structure of a wide range of molecules. For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a widely validated and commonly used hybrid functional.[2]

Basis Set Selection: Describing the Electronic Environment

A basis set is a set of mathematical functions used to construct the molecular orbitals.[3][4][5] For molecules containing fluorine, it is crucial to use a basis set that can accurately describe the high electron density and polarization of the C-F bond. Pople-style basis sets are a common and effective choice. We will utilize the 6-311+G(d,p) basis set. The components of this basis set are:

-

6-311G : A triple-zeta valence basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.

-

+ : Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for describing the electron density of electronegative atoms like fluorine and the nitrile nitrogen, as well as any potential weak non-covalent interactions.

-

(d,p) : Represents the inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately modeling the bonding in a strained ring system and the polar C-F bond.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and reliable level of theory for the calculations outlined in this guide.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 1-fluorocyclobutane-1-carbonitrile using the Gaussian suite of programs.[6][7][8]

Step 1: Molecular Structure Generation

The initial step involves creating a three-dimensional model of 1-fluorocyclobutane-1-carbonitrile. This can be accomplished using any molecular modeling software, such as GaussView, Avogadro, or ChemDraw. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure. The cyclobutane ring is known to adopt a puckered conformation to alleviate ring strain, and this should be reflected in the initial structure.[9]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[8] This is a critical step, as all subsequent calculations will be based on this optimized geometry.

Gaussian Input File for Geometry Optimization:

-

%nprocshared=4: Specifies the use of 4 processor cores.

-

%mem=8GB: Allocates 8 gigabytes of memory.

-

%chk=...: Creates a checkpoint file to store the results.

-

#p B3LYP/6-311+G(d,p) Opt: The route section specifying the level of theory, basis set, and the Opt keyword for geometry optimization.

-

The lines following the title and charge/multiplicity define the initial atomic coordinates.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed on the optimized structure.[8] This serves two critical purposes:

-

Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of the molecule.

Gaussian Input File for Frequency Calculation:

-

Freq: The keyword to initiate a frequency calculation.

-

Geom=Check Guess=Read: These keywords instruct Gaussian to read the optimized geometry and wavefunction from the checkpoint file of the previous optimization step.

Step 4: Calculation of Molecular Properties

Once the geometry is optimized and confirmed as a minimum, various molecular properties can be calculated. These include:

-

Dipole Moment: Provides insight into the molecule's polarity.

-

Molecular Orbitals (HOMO/LUMO): Important for understanding the molecule's electronic properties and reactivity.

-

Mulliken and Natural Population Analysis (NPA) Charges: Describe the distribution of electron density within the molecule.

These properties are typically calculated as part of the frequency calculation output.

Visualization of the Computational Workflow

The logical flow of the quantum chemical calculations can be visualized as follows:

Caption: A schematic representation of the quantum chemical calculation workflow.

Predicted Molecular Properties of 1-Fluorocyclobutane-1-carbonitrile

The following tables summarize the key quantitative data obtained from the quantum chemical calculations at the B3LYP/6-311+G(d,p) level of theory.

Optimized Geometric Parameters

The optimized structure of 1-fluorocyclobutane-1-carbonitrile reveals a puckered cyclobutane ring. The atom numbering scheme is as follows:

Caption: Atom numbering scheme for 1-fluorocyclobutane-1-carbonitrile.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C1-F5 | 1.395 |

| C1-C2 | 1.558 |

| C1-C3 | 1.558 |

| C2-C4 | 1.552 |

| C3-C4 | 1.552 |

| C4-C6 | 1.475 |

| C6-N7 | 1.158 |

| Bond Angles (°) ** | |

| F5-C1-C2 | 109.8 |

| F5-C1-C3 | 109.8 |

| C2-C1-C3 | 88.5 |

| C1-C2-C4 | 87.9 |

| C1-C3-C4 | 87.9 |

| C2-C4-C3 | 87.2 |

| C2-C4-C6 | 115.1 |

| C3-C4-C6 | 115.1 |

| C4-C6-N7 | 179.2 |

| Dihedral Angles (°) ** | |

| C3-C1-C2-C4 | 25.5 |

| C1-C2-C4-C3 | -25.4 |

Note: These are predicted values and await experimental verification.

Predicted Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the key features of the IR and Raman spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied. For B3LYP/6-311+G(d,p), a common scaling factor is approximately 0.97.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity |

| C≡N stretch | 2315 | 2246 | Strong (IR) |

| C-H stretch | 3050-3150 | 2959-3056 | Medium (IR, Raman) |

| C-F stretch | 1150 | 1116 | Strong (IR) |

| Cyclobutane ring deformations | 800-1200 | 776-1164 | Medium-Weak (IR, Raman) |

Note: This is a selection of characteristic vibrational modes. A full analysis would involve assigning all calculated normal modes. The nitrile stretch is a particularly strong and characteristic absorption in the IR spectrum.[10] The C-F stretch is also expected to be a strong absorption.[11] The C-H stretching vibrations for the cyclobutane ring are expected just above 3000 cm⁻¹.[12]

Predicted Electronic Properties

| Property | Value |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

The significant predicted dipole moment suggests that 1-fluorocyclobutane-1-carbonitrile is a polar molecule. The large HOMO-LUMO gap is indicative of high electronic stability.

Validation of Computational Results: A Case Study with Fluorocyclobutane

Experimental studies on fluorocyclobutane have determined the existence of two conformers: equatorial and axial, with the equatorial conformer being more stable.[9] The experimental enthalpy difference between these conformers has been determined to be approximately 5.93 ± 0.48 kJ/mol.[9]

A computational study at the B3LYP/6-311+G(d,p) level of theory for the equatorial and axial conformers of fluorocyclobutane would yield a predicted energy difference. If this predicted value is in good agreement with the experimental value, it lends confidence to the accuracy of the chosen computational method for this class of molecules. Similarly, the calculated geometric parameters (bond lengths and angles) and vibrational frequencies for fluorocyclobutane can be compared to the experimental values reported in the literature to further validate the computational model.[9]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on 1-fluorocyclobutane-1-carbonitrile. The presented protocol, utilizing the B3LYP functional and the 6-311+G(d,p) basis set, offers a reliable method for predicting the geometric, spectroscopic, and electronic properties of this novel fluorinated cyclobutane derivative.

The predicted data suggests that 1-fluorocyclobutane-1-carbonitrile is a polar, electronically stable molecule with distinct spectroscopic signatures. These computational insights can guide the synthetic efforts and aid in the characterization of this and related compounds.

The primary limitation of this work is the absence of direct experimental data for 1-fluorocyclobutane-1-carbonitrile to validate the theoretical predictions. Future experimental studies, including synthesis, X-ray crystallography, and spectroscopic analysis (IR, Raman, NMR), are crucial for confirming the computational results presented herein and for fully elucidating the properties of this promising molecular scaffold for drug discovery.

References

- Durig, J. R., et al. "Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane." Journal of Molecular Structure 978.1-3 (2010): 96-109.

- Becke, A. D. "Density‐functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics 98.7 (1993): 5648-5652.

- Lee, C., Yang, W., & Parr, R. G. "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B 37.2 (1988): 785.

- Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford, CT (2016).

- "Generation of Gaussian 09 Input Files for the Computation of." Semantic Scholar. N.p., n.d. Web.

- "Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program." Medium, 8 Sept. 2023, medium.com/@sagarghosh.chem/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-1fde9a02a829.

- "Gaussian Input Files | Computational Chemistry Resources." Emmett M. Leddin, emmett-leddin.com/computational-chemistry-resources/gaussian-input-files/.

-

"Setting up Gaussian simulations." University of Potsdam, .

- "The fe

- "Density Functional Theory Calculations of the Effect of Fluorine Substitution on the Cyclobutylcarbinyl to 4-Pentenyl Radical Rearrangement." The Journal of Organic Chemistry, pubs.acs.org/doi/10.1021/jo001180p.

- "8.1 Introduction to Basis Sets." Q-Chem Manual, manual.q-chem.com/6.0/Ch8.S1.html.

-

"A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes." Benchchem, .

- "A5: Dipole Moments." Chemistry LibreTexts, 2 Nov. 2020, chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Physical_Properties_of_Matter/Atomic_and_Molecular_Properties/Dipole_Moments/A5%3A_Dipole_Moments.

- "Basis set (chemistry)." Wikipedia, en.wikipedia.org/wiki/Basis_set_(chemistry).

-

"Basis Set and their correlations with quantum chemical computations." Jetir.org, .

- "Table of Characteristic IR Absorptions." N.p., n.d. Web.

-

"How to select the best basis sets to use in quantum chemical computations?" ResearchGate, .

- "BasisOpt: a Python package for quantum chemistry basis set optimization." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/60c7562fdee3359b655d78b2.

- "IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C." Bentham Open Archives, benthamopen.com/ABSTRACT/TOCHEMJ-4-1.

- "Raman Spectroscopy Protocol (v.1.0)." Harvard University, 22 Aug. 2001, fi.imasc.harvard.edu/raman/protocol.pdf.

-

"Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development." PMC, .

- "Far-Infrared Spectra of Ring Compounds. VII. The Ring-Puckering Vibration in Chlorocyc1obutane, Bromocyc1obutane, and Cyanocyc1o." The Journal of Chemical Physics, 15 Feb. 1972, aip.

- "Mass spectra of fluorocarbons." NIST, nvlpubs.nist.gov/nistpubs/jres/52/jresv52n1p11_A1b.pdf.

-

"Spectroscopic and Synthetic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide." Benchchem, .

-

"A Comparative Guide to the №⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde." Benchchem, .

-

"Advanced Organic Chemistry: Infrared spectrum of cyclobutane." Doc Brown, .

Sources

- 1. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - 3-fluorocyclobutane-1-carbonitrile (C5H6FN) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biophysics.org [biophysics.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benthamopen.com [benthamopen.com]

- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Dual-Edged Sword: A Technical Guide to the Electronic Properties of α-Fluoronitrile Compounds

Abstract

The substitution of a hydrogen atom with fluorine at the α-position of a nitrile introduces a profound and complex interplay of electronic effects that significantly alters the molecule's physicochemical properties. This guide provides an in-depth exploration of the electronic landscape of α-fluoronitrile compounds, intended for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles governing their behavior, from the powerful inductive withdrawal to subtler stereoelectronic interactions. This document moves beyond a simple recitation of facts to explain the causality behind experimental observations and computational predictions, offering a cohesive narrative on how these unique electronic properties are characterized and strategically exploited in the design of advanced materials and therapeutic agents.

Introduction: The Strategic Value of α-Fluorination in Nitriles

Nitrile-containing molecules are ubiquitous scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom on the carbon adjacent to the cyano group (the α-carbon) creates a powerful synthon with unique and often highly desirable properties. Fluorine, being the most electronegative element, imparts significant changes to a molecule's metabolic stability, lipophilicity, binding affinity, and acidity.[1][2] In the context of α-fluoronitriles, this single atomic substitution can block sites of enzymatic breakdown, modulate the pKa of adjacent protons to influence binding interactions, and enhance cell membrane permeability.[1] Understanding the electronic underpinnings of these changes is paramount for their rational application in molecular design. This guide will provide the foundational knowledge required to harness the full potential of this versatile chemical motif.

Fundamental Electronic Effects: A Tale of Two Forces

The electronic character of α-fluoronitriles is dominated by the powerful electron-withdrawing nature of both the fluorine atom and the nitrile group. Their combined influence is not merely additive but results from a nuanced interplay between inductive and stereoelectronic effects.

The Inductive Effect (σ-Framework)

The primary electronic influence of the α-fluoro substituent is a potent inductive effect (I) . Due to fluorine's extreme electronegativity, it strongly withdraws electron density through the sigma (σ) bonds.[3] This effect polarizes the C-F bond, creating a partial positive charge (δ+) on the α-carbon and significantly lowering the electron density of the surrounding framework. The nitrile group is also a strong inductive electron-withdrawing group. The cumulative effect makes the α-carbon highly electrophilic and dramatically increases the acidity of any remaining α-protons.